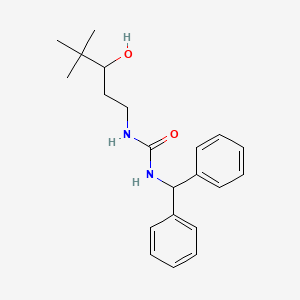

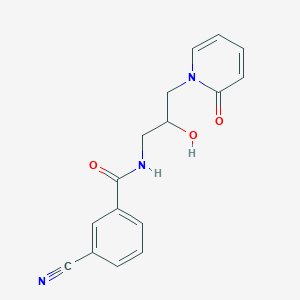

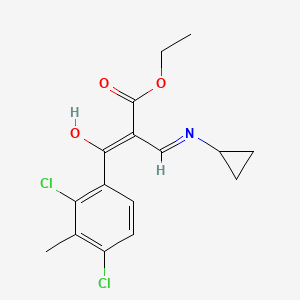

![molecular formula C19H14ClFN2OS B2962076 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime CAS No. 338967-04-7](/img/structure/B2962076.png)

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is a chemical with the CAS Number: 328547-40-6 . It has a molecular weight of 249.72 .

Molecular Structure Analysis

The InChI code for “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is 1S/C12H8ClNOS/c13-10-2-4-11 (5-3-10)16-12-6-1-9 (8-15)7-14-12/h1-8H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

The melting point of “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is between 61.5-63.5°C .Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Applications

Research has explored the inhibition of tumor-associated isozymes, specifically carbonic anhydrase IX, by halogenated sulfonamides and aminobenzolamides. This study presents a foundational approach to designing potent inhibitors with potential applications as antitumor agents. While the specific compound was not mentioned, the use of halogenated (e.g., chloro and fluoro) components in these inhibitors suggests a relevance to the investigation of "6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime" for similar applications (Ilies et al., 2003).

Oxidative Desulfurization

Another field of relevance is the oxidative desulfurization of sulfur-containing compounds, such as benzothiophenes, using catalysts like Anderson-type catalysts for environmental applications. This study suggests potential utility in refining processes or environmental remediation through the catalytic activity of sulfur-containing compounds (Lu et al., 2010).

Chemiluminescence for Sensing Applications

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds with potential applications in chemiluminescence-based sensing technologies was explored. These compounds offer insights into designing novel sensors or diagnostic tools leveraging the unique chemiluminescent properties of sulfur-substituted compounds (Watanabe et al., 2010).

High-Performance Polymeric Materials

Research on thiophenyl-substituted benzidines for the synthesis of transparent polyimides with high refractive indices suggests applications in materials science, particularly in optics and electronics. This implies the potential of "this compound" in the development of advanced materials with specific optical properties (Tapaswi et al., 2015).

Neuroprotective Drug Development

Investigation into compounds that inhibit the Na+/Ca2+ exchange offers a pathway to neuroprotective drug development. Such compounds can protect against neuronal cell damage, suggesting potential research applications of the specified compound in developing treatments for neurological conditions (Iwamoto & Kita, 2006).

Safety and Hazards

Properties

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2OS/c20-16-5-7-18(8-6-16)25-19-9-4-15(11-22-19)12-23-24-13-14-2-1-3-17(21)10-14/h1-12H,13H2/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBOPJFUEWHPOW-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

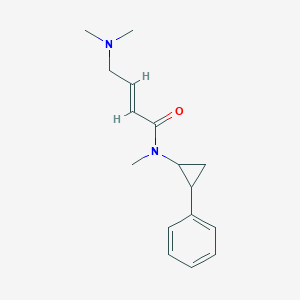

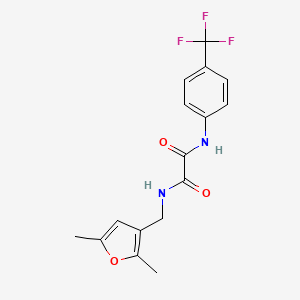

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)

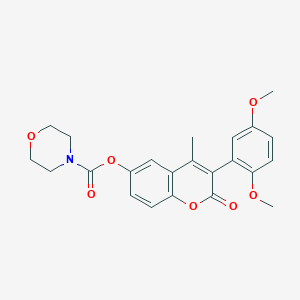

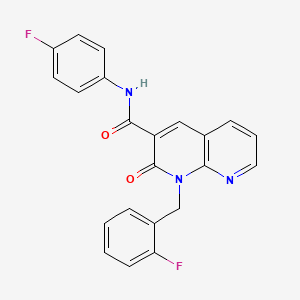

![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

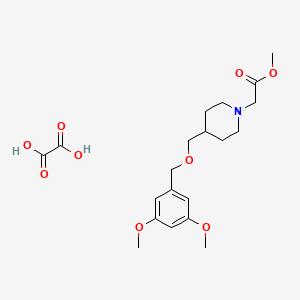

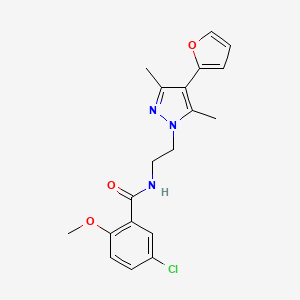

![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)

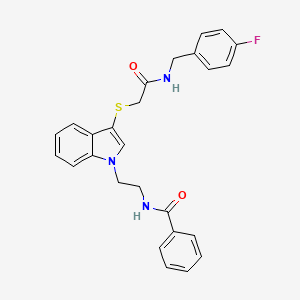

![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)